
2,2'-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is a complex organic compound known for its unique structural properties It is characterized by two fluorene units connected by an ethane-1,2-diyl bridge, with each fluorene unit substituted with decyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) typically involves the reaction of 9,9-didecylfluorene with ethane-1,2-diyl dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the fluorene units .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the fluorene units.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) in optoelectronic devices involves its ability to emit light when an electric current is applied. The compound’s fluorene units facilitate the transport of electrons and holes, leading to the emission of light. The ethane-1,2-diyl bridge enhances the compound’s stability and efficiency in these devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in the synthesis of polymer semiconductors for OLEDs.
2,2’-(Ethylenedioxy)bis(ethylamine): Used as a linker in the formation of conjugates for various applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is unique due to its specific structural configuration, which provides enhanced stability and efficiency in optoelectronic applications compared to other similar compounds. Its long decyl chains also contribute to its solubility and processability in various solvents, making it highly versatile for industrial applications.
Eigenschaften
CAS-Nummer |
685531-18-4 |
|---|---|
Molekularformel |
C68H102 |
Molekulargewicht |
919.5 g/mol |
IUPAC-Name |
9,9-didecyl-2-[2-(9,9-didecylfluoren-2-yl)ethyl]fluorene |
InChI |
InChI=1S/C68H102/c1-5-9-13-17-21-25-29-37-51-67(52-38-30-26-22-18-14-10-6-2)63-43-35-33-41-59(63)61-49-47-57(55-65(61)67)45-46-58-48-50-62-60-42-34-36-44-64(60)68(66(62)56-58,53-39-31-27-23-19-15-11-7-3)54-40-32-28-24-20-16-12-8-4/h33-36,41-44,47-50,55-56H,5-32,37-40,45-46,51-54H2,1-4H3 |
InChI-Schlüssel |
IRERJSWQUVMDOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


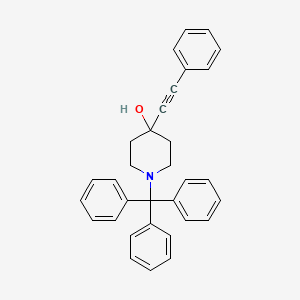
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
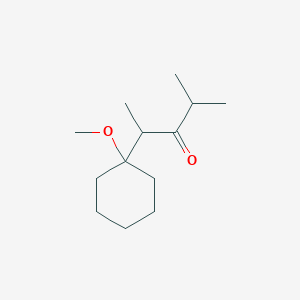
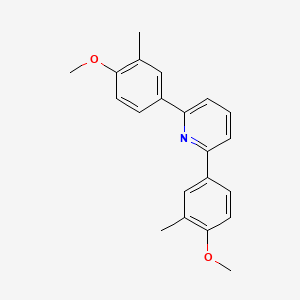
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
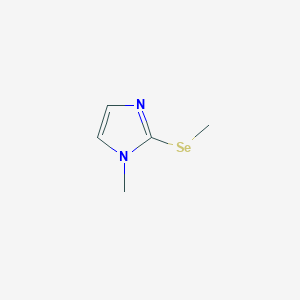
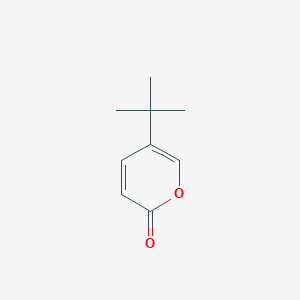
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)

